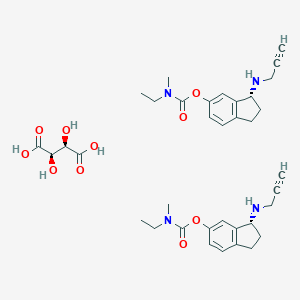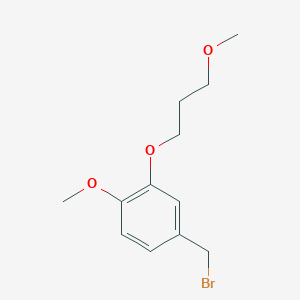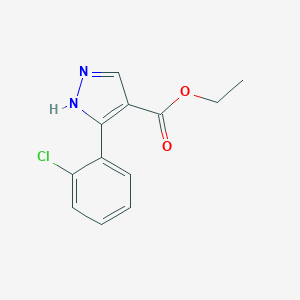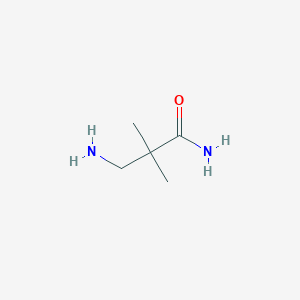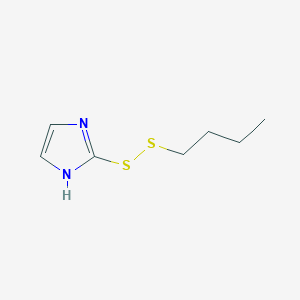
n-Butyl 2-imidazolyl disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl 2-imidazolyl disulfide is a chemical compound that has been widely studied for its potential in various scientific research applications. This compound is commonly referred to as BID and is a member of the imidazole disulfide family. BID has shown promising results in various laboratory experiments, making it an interesting compound for researchers to study.
Mecanismo De Acción
BID's mechanism of action is not yet fully understood. However, it has been proposed that BID induces apoptosis in cancer cells through the activation of the caspase pathway. The caspase pathway is a series of enzymatic reactions that ultimately result in the death of the cell.
Efectos Bioquímicos Y Fisiológicos
BID has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cells, which can help prevent oxidative stress. BID has also been shown to decrease the levels of inflammatory cytokines, which can help reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BID in lab experiments is that it has shown promising results in inducing apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. However, one limitation of using BID in lab experiments is that its mechanism of action is not yet fully understood. Further research is needed to fully understand how BID induces apoptosis in cancer cells.
Direcciones Futuras
There are several future directions for research on BID. One potential direction is to further study its mechanism of action. Understanding how BID induces apoptosis in cancer cells can help researchers develop more effective cancer treatments. Another potential direction is to study the potential of BID in treating other diseases such as Alzheimer's disease and Parkinson's disease. Overall, BID has shown promising results in various laboratory experiments, making it an interesting compound for researchers to study.
Métodos De Síntesis
The synthesis of BID can be achieved through a reaction between 2-mercaptoimidazole and 1-chlorobutane. The reaction can be carried out in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
BID has been studied for its potential in various scientific research applications. It has shown promising results in the field of medicine, specifically in the treatment of cancer. BID has been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer treatment.
Propiedades
Número CAS |
141400-57-9 |
|---|---|
Nombre del producto |
n-Butyl 2-imidazolyl disulfide |
Fórmula molecular |
C7H12N2S2 |
Peso molecular |
188.3 g/mol |
Nombre IUPAC |
2-(butyldisulfanyl)-1H-imidazole |
InChI |
InChI=1S/C7H12N2S2/c1-2-3-6-10-11-7-8-4-5-9-7/h4-5H,2-3,6H2,1H3,(H,8,9) |
Clave InChI |
SBXVGBRRYUGRRZ-UHFFFAOYSA-N |
SMILES |
CCCCSSC1=NC=CN1 |
SMILES canónico |
CCCCSSC1=NC=CN1 |
Otros números CAS |
141400-57-9 |
Sinónimos |
III-2 disulfide n-butyl 2-imidazolyl disulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



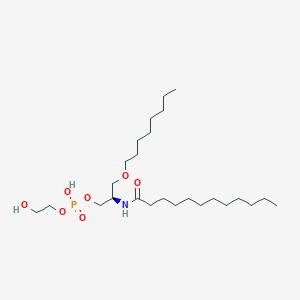
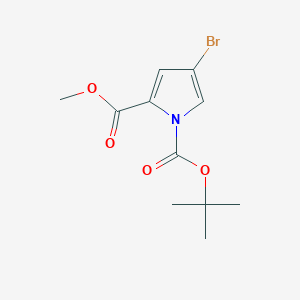
![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)
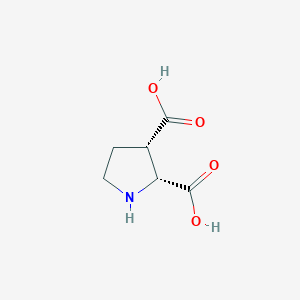
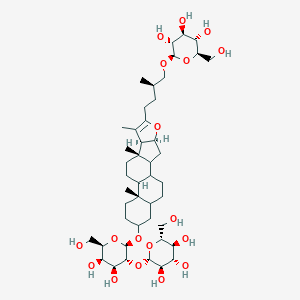
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
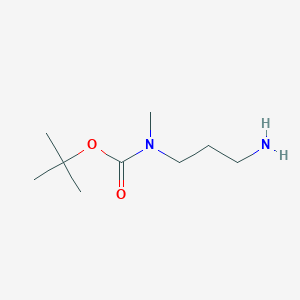
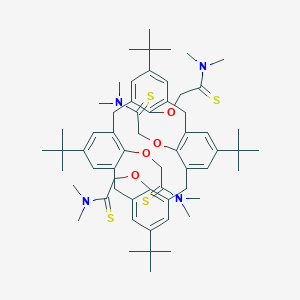
![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)
